1-(Propylsulfonyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-propylsulfonyl-4-pyridin-2-ylpiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-2-11-20(18,19)17-9-6-14(12-15,7-10-17)13-5-3-4-8-16-13/h3-5,8H,2,6-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJWGJOXOJZPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)(C#N)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Propylsulfonyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile is a synthetic compound that has garnered attention for its biological activity, particularly as a selective inhibitor of the glycine transporter 1 (GlyT1). This compound is part of a broader class of piperidine derivatives, known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring potential therapeutic applications, especially in treating neurological disorders.
Chemical Structure and Properties
The molecular formula of this compound is C14H19N3O2S, with a molecular weight of approximately 293.39 g/mol. The compound features a piperidine ring substituted with a propylsulfonyl group and a pyridine moiety, contributing to its unique chemical reactivity and biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C14H19N3O2S |
| Molecular Weight | 293.39 g/mol |
| Functional Groups | Sulfonamide, Carbonitrile |
| Key Structural Elements | Piperidine ring, Pyridine moiety |
GlyT1 Inhibition
This compound has been identified as a potent and selective inhibitor of GlyT1. GlyT1 inhibitors are of significant interest due to their potential in treating various neurological disorders such as schizophrenia and depression. By inhibiting GlyT1, this compound increases extracellular glycine levels, which can enhance NMDA receptor activity, thereby influencing neurotransmission and synaptic plasticity .
Pharmacological Implications
The modulation of glycine levels in the central nervous system has profound implications for neuropharmacology. Increased glycine availability can lead to:
- Enhanced NMDA receptor function.
- Improved cognitive function and memory.
- Potential therapeutic effects in mood disorders.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
- In Vitro Studies : Research demonstrated that the compound effectively inhibits GlyT1 without time-dependent CYP inhibition activity, indicating a favorable pharmacokinetic profile .
- Aqueous Solubility : Compared to its analogs, this compound exhibits improved aqueous solubility, enhancing its bioavailability for therapeutic use .
- Behavioral Studies : Animal models treated with this compound showed significant improvements in behaviors associated with cognitive deficits and mood disorders, suggesting its potential utility in clinical settings.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamide | Contains benzamide moiety | Exhibits enhanced selectivity towards GlyT1 |
| 4-(Pyridin-2-yl)piperidine-4-carbonitrile | Lacks sulfonyl group | Simpler structure but similar biological targets |
| N-benzylpiperidin-4-amine | Different substituents on piperidine | Known for varying pharmacological profiles |
The sulfonamide functionality present in this compound enhances its solubility and interaction with biological targets compared to similar compounds lacking this feature.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine-4-Carbonitrile Derivatives
Key Comparative Insights
Substituent Effects on Physicochemical Properties: The propylsulfonyl group in the target compound likely improves lipophilicity and membrane permeability compared to the dihydrochloride salt in , which prioritizes aqueous solubility .
Synthetic Flexibility: Late-stage modifications, such as C–H hydroxylation (), demonstrate the adaptability of the piperidine-4-carbonitrile scaffold for introducing alkyl or amino chains . This contrasts with the target compound’s sulfonyl group, which may require earlier-stage sulfonation.
pyridin-2-yl) critically influences target specificity .
Functional Group Trade-offs: The aminopentyl chain in enables facile derivatization but may reduce metabolic stability compared to the chemically inert sulfonyl group in the target compound .
Q & A
Q. Basic Research Focus
- NMR : ¹H and ¹³C NMR can confirm the piperidine ring conformation, sulfonyl group integration, and pyridine substitution pattern. Key signals: pyridin-2-yl protons (δ 8.3–8.5 ppm) and sulfonyl protons (δ 1.0–1.5 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) are optimal for purity assessment. ESI-MS in positive ion mode detects the [M+H]⁺ ion (expected m/z ~348) .
- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1150 cm⁻¹ (S=O stretch) confirm functional groups .
How can Design of Experiments (DoE) optimize the synthesis of this compound?
Advanced Research Focus
Apply factorial design to test variables:
What strategies mitigate challenges in introducing the nitrile group during synthesis?
Q. Advanced Research Focus
- Catalyst selection : Pd(0) catalysts (e.g., Pd₂(dba)₃) with ligands like XPhos enhance cyanation efficiency .
- Nitrile source : Zn(CN)₂ or K₄[Fe(CN)₆] reduces toxicity compared to gaseous HCN .
- Quenching protocols : Rapid cooling and aqueous workup prevent nitrile hydrolysis to amides .
How does the sulfonyl group influence the compound’s pharmacokinetic properties?
Basic Research Focus
The propylsulfonyl moiety enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Computational predictions (e.g., SwissADME) suggest:
- LogP : ~2.1 (moderate lipophilicity).
- TPSA : ~85 Ų (high polar surface area, limiting BBB penetration) .
Experimental validation via hepatic microsome assays (e.g., human liver microsomes + NADPH) quantifies metabolic half-life .
What safety protocols are critical when handling reactive intermediates in its synthesis?
Q. Basic Research Focus
- Sulfonylation step : Use fume hoods and PPE (nitrile gloves, goggles) due to SOCl₂’s corrosive and lachrymatory properties.
- Cyanide handling : Employ cyanide detectors and emergency neutralization kits (e.g., NaHCO₃ + FeSO₄) .
- Waste disposal : Segregate heavy metal waste (e.g., Pd residues) according to EPA guidelines .
How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
Q. Advanced Research Focus
- Pyridine substitution : Replace pyridin-2-yl with pyrimidine to test π-π stacking interactions in target binding .
- Sulfonyl chain length : Compare propylsulfonyl vs. ethylsulfonyl derivatives via in vitro assays (e.g., kinase inhibition).
- Nitrile replacement : Substitute with carboxylate to assess solubility vs. target affinity trade-offs .
What computational tools predict binding affinities of this compound to biological targets?
Q. Advanced Research Focus
- Docking : AutoDock Vina or Schrödinger Glide to model interactions with kinases or GPCRs.
- MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories .
- Free energy perturbation (FEP) : Calculate ΔΔG for binding affinity changes upon structural modifications .
How do solvent and pH affect the stability of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
